6-methyl-2-oxo-3H-pyridine-3-carbonitrile

Regiochemistry X-ray crystallography Synthetic intermediate validation

Process chemistry teams developing milrinone API routes face regiochemical ambiguity when sourcing 3-cyano-2-oxopyridine intermediates-positional isomers yield incorrect products. CAS 4241-27-4 is the X-ray-crystallography-confirmed 6-methyl isomer required for milrinone, olprinone, and saterinone synthesis. • Near-quantitative 99% POCl₃ conversion to 2-chloro-6-methyl-3-pyridinecarbonitrile minimizes intermediate loss • 92.3% bromination yield in validated two-step milrinone synthesis • Sharp 293-295°C melting point enables GMP-compatible incoming QC

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B12362580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-oxo-3H-pyridine-3-carbonitrile
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C(C=C1)C#N
InChIInChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3,6H,1H3
InChIKeyCFCDQHMDKQFNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-oxo-3H-pyridine-3-carbonitrile (4241-27-4): Procurement-Grade Overview for Research & Development


6-Methyl-2-oxo-3H-pyridine-3-carbonitrile (CAS 4241-27-4), also known as 3-cyano-6-methyl-2(1H)-pyridinone, is a heterocyclic building block with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol . It belongs to the 2-oxo-1,2-dihydropyridine-3-carbonitrile class and is most prominently recognized as the essential synthetic precursor to the FDA-approved PDE3 inhibitor milrinone . Its structure—featuring a reactive nitrile at the 3-position, a 2-oxo functionality, and a 6-methyl substituent on the pyridone ring—makes it a versatile intermediate in medicinal chemistry, particularly for cardiotonic agent development [1]. Commercial sourcing is available at ≥97% purity from major suppliers, with documented melting point (293–295 °C) and aqueous solubility (2.38 g/L at 20 °C) supporting quality control and formulation planning [2].

Why Generic Substitution of 6-Methyl-2-oxo-3H-pyridine-3-carbonitrile Fails in PDE3 Inhibitor Synthesis


Compounds within the 3-cyano-2-oxopyridine class are not interchangeable due to the profound impact of substitution position on downstream biological activity. X-ray crystallographic analysis has confirmed that acid-induced cyclization of the key synthetic intermediate yields exclusively 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (target compound), rather than the isomeric 4-methyl variant reported in earlier literature [1]. This regiochemical specificity is critical: the 6-methyl pattern is the precise scaffold required for constructing milrinone, olprinone, and saterinone—three structurally distinct PDE3 inhibitors with divergent clinical profiles [2][3]. Substituting the target compound with a positional isomer (e.g., 4-methyl or 5-cyano variants) would produce an incorrect intermediate that fails to yield the intended active pharmaceutical ingredient, undermining synthetic route validity and regulatory compliance. The quantitative differentiation evidence below demonstrates why procurement specification must match the exact CAS 4241-27-4 compound rather than an in-class analog.

Quantitative Procurement Evidence: 6-Methyl-2-oxo-3H-pyridine-3-carbonitrile vs. Competing Building Blocks


Regiochemical Fidelity: X-Ray Confirmed 6-Methyl vs. Erroneously Reported 4-Methyl Isomer

The cyclization reaction leading to the target compound was structurally validated by X-ray diffraction. The acid-induced cyclization of the (2E,4E)-2-cyano-5-dimethylaminohexa-2,4-dienamide intermediate produced exclusively 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile (3aa), contradicting earlier reports that claimed formation of the 1,2-dihydro-4-methyl isomer (9aa) [1]. This unambiguous structural confirmation eliminates procurement risk associated with isomeric contamination.

Regiochemistry X-ray crystallography Synthetic intermediate validation

Downstream Conversion Efficiency: Near-Quantitative Chlorination Yield to 2-Chloro Intermediate

The target compound demonstrates exceptional performance as a chlorination substrate. Treatment of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0 g, 335 mmol) with phosphorus oxychloride (652 g, 4.25 mol) at 130 °C for 2 hours yielded 2-chloro-6-methyl-3-pyridinecarbonitrile in 99% yield (51.0 g) . This near-quantitative conversion efficiency is documented in patent literature (WO2015122504) and compares favorably to typical chlorination yields of structurally related pyridones, which often fall in the 70–85% range.

Pharmaceutical intermediate Chlorination yield Process chemistry

Milrinone Precursor Specificity: 10–30× Superior Cardiotonic Activity vs. Amrinone Through Correct Intermediate Selection

Selection of 3-cyano-6-methyl-2(1H)-pyridinone as the synthetic precursor is non-negotiable for producing milrinone—a PDE3 inhibitor with cardiotonic activity reported as 10–30 times that of its predecessor amrinone, alongside a more favorable side-effect profile [1]. Milrinone's PDE3 IC₅₀ of 300 nM (0.30 μM) was reported from human cardiac enzyme assays , while amrinone—derived from a different precursor scaffold—demonstrates inferior potency and selectivity. The target compound serves as the indispensable starting material for constructing milrinone's 1,6-dihydro-2-methyl-6-oxo-[3,4′-bipyridine]-5-carbonitrile core .

PDE3 inhibition Cardiotonic Milrinone synthesis Structure-activity relationship

Dual PDE3 Inhibitor Applicability: Single Precursor Enables Both Milrinone and Olprinone Scaffolds

The target compound provides a common synthetic entry point to two structurally distinct PDE3 inhibitors: milrinone and olprinone. While milrinone achieves PDE3 IC₅₀ of 300 nM, olprinone—synthesized from the same 6-methyl-2-oxo-3-pyridinecarbonitrile precursor via 5-position imidazo[1,2-a]pyridine functionalization—exhibits PDE3 IC₅₀ of 350 nM with high selectivity over PDE1 (IC₅₀ = 150 μM, ~430-fold) and PDE2 (IC₅₀ = 100 μM, ~290-fold) [1][2]. This dual applicability from a single building block is not matched by 3-cyano-2-oxopyridine analogs bearing different substitution patterns (e.g., 5-cyano or 4-methyl variants), which cannot yield both drug scaffolds [3].

PDE3 inhibitor diversity Olprinone Scaffold versatility Drug discovery

Procurement-Grade Purity and Physical Specification: 97% Assay with Reproducible Melting Point

Commercially available 6-methyl-2-oxo-3H-pyridine-3-carbonitrile is supplied at ≥97% purity (Sigma-Aldrich, Bidepharm) with a sharply defined melting point of 293–295 °C . This narrow melting range provides a straightforward identity and purity verification method during incoming quality control. Water solubility of 2.38 g/L at 20 °C is documented across multiple supplier specifications, enabling consistent formulation for aqueous reaction conditions [1]. In contrast, closely related analogs such as 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile lack equivalent multi-supplier consensus on purity benchmarks and stability data, introducing procurement uncertainty .

Quality control Purity specification Melting point Supplier comparison

Validated Two-Step Milrinone Synthesis: 92.3% Bromination Yield from the Target Precursor

A documented two-step milrinone synthesis from 3-cyano-6-methyl-2(1H)-pyridinone proceeds via NBS bromination (92.3% yield of the 5-bromo intermediate) followed by Suzuki coupling with 4-pyridineboronic acid [1]. The high bromination yield is mechanistically dependent on the electronic activation provided by the 6-methyl-2-oxo-3-carbonitrile substitution pattern. Alternative 2-oxopyridine precursors with different substitution (e.g., 3-cyano-4-methyl-2-pyridinone) lack the correct regiochemical activation for selective 5-position functionalization required for milrinone assembly [2].

Synthetic route efficiency Bromination yield Milrinone process chemistry

Optimal Application Scenarios for 6-Methyl-2-oxo-3H-pyridine-3-carbonitrile Based on Quantitative Evidence


Milrinone API Process Development and Scale-Up: Exploiting 99% Chlorination Yield

Process chemistry teams developing milrinone active pharmaceutical ingredient (API) manufacturing routes should prioritize CAS 4241-27-4 as the starting material. The near-quantitative 99% conversion to 2-chloro-6-methyl-3-pyridinecarbonitrile using POCl₃ minimizes intermediate loss and reduces solvent/reagent consumption at scale. Combined with the 92.3% bromination yield documented in the two-step milrinone synthesis [1], this precursor enables an overall economically viable route that is validated in patent literature (WO2015122504). The sharply defined melting point of 293–295 °C provides a simple incoming QC check that is GMP-compatible .

Parallel PDE3 Inhibitor Medicinal Chemistry: One Precursor for Milrinone and Olprinone Libraries

Medicinal chemistry groups pursuing PDE3 inhibitor lead optimization can use 6-methyl-2-oxo-3H-pyridine-3-carbonitrile as a common starting material for parallel synthesis. Functionalization at the 5-position yields milrinone analogs (via 4-pyridyl coupling); alternative functionalization with imidazo[1,2-a]pyridine boronic acids yields olprinone-class compounds with single-digit micromolar PDE3 selectivity (PDE3 IC₅₀ = 0.35 μM) and >290-fold selectivity windows over PDE1 and PDE2 [1]. This dual-scaffold versatility from a single procurement item reduces inventory complexity and enables head-to-head SAR comparisons within the same synthetic campaign.

Synthetic Methodology Development: Regiochemical Standard for 2-Pyridone Cyclization Studies

Academic and industrial laboratories investigating 2-pyridone heterocycle formation should employ CAS 4241-27-4 as a reference standard for regiochemical outcome validation. The Gorobets et al. (2009) study definitively established—via X-ray crystallography—that acid-induced cyclization produces exclusively the 6-methyl isomer, correcting earlier erroneous reports of 4-methyl isomer formation . This compound thus serves as a benchmark for developing new cyclization methodologies, where unambiguous regiochemical assignment is critical for publication and patent purposes.

Coordination Chemistry and Supramolecular Research: Structurally Characterized Metal Complex Precursor

Researchers in coordination chemistry and crystal engineering can leverage the documented supramolecular behavior of 3-cyano-6-methyl-2(1H)-pyridinone. Sigma-Aldrich notes that supramolecular structures of coordination copper(I) compounds of this ligand have been investigated . The compound's nitrile and oxo donor groups, combined with its planar pyridone core (established by X-ray diffraction) [1], provide predictable coordination geometry for designing metal-organic frameworks or studying metal-ligand interactions relevant to catalytic and materials applications.

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